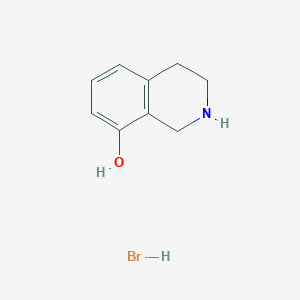

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFVFRHNNKXXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545542 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110192-20-6 | |

| Record name | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110192-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydroisoquinoline core is constructed via a Pictet-Spengler reaction between β-arylethylamines and carbonyl compounds (e.g., formaldehyde) under acidic conditions. For example, condensation of 2-(3-hydroxyphenyl)ethylamine with formaldehyde in the presence of HBr yields the tetrahydroisoquinoline scaffold. This step typically employs conditions such as HCl/MeOH at reflux, though HBr may substitute HCl to directly form the hydrobromide salt.

Nitrogen Protection and Functionalization

The secondary amine is protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during subsequent steps. For instance, Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic base.

Amidation and Deprotection

The protected intermediate undergoes amidation with activated carboxylic acids (e.g., using coupling agents like WSC [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide]) in dimethylformamide (DMF). Final deprotection with HBr in acetic acid yields the target hydrobromide salt. This method allows for structural diversification but requires meticulous control of reaction conditions to avoid epimerization or over-acidification.

Three-Step Synthesis via Acylation, Cyclization, and Reduction

A Chinese patent (CN101851200A) details a scalable three-step synthesis starting from β-phenylethylamine derivatives:

Acylation of β-Phenylethylamine

β-Phenylethylamine is acylated with benzoyl chloride in petroleum ether at 0–80°C, producing N-phenethylbenzamide in 99% yield. This exothermic reaction requires careful temperature control to prevent decomposition.

Cyclization with Polyphosphoric Acid

N-Phenethylbenzamide undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C, forming 1-phenyl-3,4-dihydroisoquinoline via intramolecular electrophilic aromatic substitution. The reaction achieves 70% yield, with PPA acting as both solvent and Lewis acid catalyst.

Borohydride Reduction and Hydrobromide Formation

The dihydroisoquinoline intermediate is reduced with sodium borohydride (NaBH₄) in ethanol, followed by treatment with concentrated HCl to protonate the amine. Subsequent neutralization with HBr yields the hydrobromide salt in 85% yield. This method highlights the utility of NaBH₄ for selective reduction of imine bonds without affecting aromatic rings.

Comparative Analysis of Synthetic Methods

Table 1. Comparison of Preparation Methods

*Estimated based on analogous reactions.

Table 2. Physical Properties of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₂BrNO | |

| Molecular weight | 230.1017 g/mol | |

| Melting point | 119–125°C (decomposes) | |

| Solubility | Soluble in water, ethanol |

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully hydrogenated tetrahydroisoquinoline derivatives.

Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various pathogens, including bacteria and fungi. Studies indicate that THIQ analogs can inhibit the growth of resistant strains of bacteria .

- Neuroprotective Effects : Research suggests that 1,2,3,4-tetrahydroisoquinoline derivatives may have protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They are believed to modulate neurotransmitter systems and reduce oxidative stress .

- Anticancer Activity : Some analogs have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. The structural modifications of THIQs have been linked to enhanced potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications in functional groups can significantly alter the compound's efficacy and selectivity towards specific biological targets. For instance:

| Functional Group | Effect on Activity |

|---|---|

| Hydroxyl (-OH) | Increases solubility and bioavailability |

| Methyl (-CH₃) | Enhances lipophilicity |

| Halogen (-X) | Modulates receptor binding affinity |

This table summarizes how different functional groups impact the pharmacological properties of THIQ compounds.

Synthesis of THIQ Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide can be achieved through various methods:

- Pictet-Spengler Reaction : This method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions to yield THIQs. Microwave-assisted techniques have improved yields and reduced reaction times significantly .

- One-Pot Multicomponent Reactions (MCR) : Recent advancements have introduced efficient one-pot synthesis strategies that combine multiple reactants to form THIQ derivatives with high yields .

Case Studies in Synthesis

A notable study demonstrated the synthesis of several THIQ derivatives using a microwave-assisted Pictet-Spengler reaction. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing the efficiency of modern synthetic methods .

Future Directions and Research Opportunities

The ongoing research into 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide highlights its potential for further development in therapeutic applications:

- Drug Development : Continued exploration into its pharmacokinetics and toxicity profiles will be essential for advancing candidates into clinical trials.

- Novel Derivatives : Investigating new synthetic routes to create novel derivatives could lead to compounds with enhanced efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects . Additionally, it may inhibit inflammatory pathways, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

The hydroxyl group’s position on the tetrahydroisoquinoline scaffold significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Isomerism: THIQ-8-ol and THIQ-6-ol differ only in hydroxyl group placement.

- Salt Forms : Hydrobromide salts (e.g., THIQ-8-ol HBr) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs (e.g., 6,7-Dimethoxy-THIQ-8-ol HCl) due to differences in counterion hydrophilicity .

- Substituent Effects : Methoxy groups (e.g., 6,7-Dimethoxy-THIQ-8-ol) increase lipophilicity, which may enhance blood-brain barrier permeability, whereas methyl groups (e.g., 2-Methyl-THIQ-6-ol) alter steric bulk and metabolic stability .

Physicochemical Properties

| Property | THIQ-8-ol HBr | THIQ-6-ol HBr | 6,7-Dimethoxy-THIQ-8-ol HCl |

|---|---|---|---|

| Solubility in Water (mg/mL) | >50 (predicted) | >30 (predicted) | <10 (predicted) |

| Melting Point (°C) | 210–215 (decomposes) | 195–200 | 225–230 |

| LogP (Predicted) | 0.98 | 1.12 | 1.75 |

Notes:

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (THIQ) is a compound that belongs to the isoquinoline alkaloid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THIQ, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

THIQ and its derivatives have been reported to exhibit a range of biological activities:

- Antimicrobial Effects : THIQ compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (M. tb). A series of 5,8-disubstituted tetrahydroisoquinolines were identified as effective inhibitors of M. tb in culture, with structure-activity relationships indicating that increased lipophilicity correlates with enhanced potency against this pathogen .

- Neuroprotective Properties : THIQ derivatives have also been explored for their neuroprotective effects. Studies indicate that these compounds can act on neurodegenerative disorders through various mechanisms, including modulation of neurotransmitter systems and inhibition of neurotoxic pathways .

- Opioid Receptor Modulation : Certain THIQ derivatives have been characterized as selective κ-opioid receptor antagonists. For example, one compound demonstrated high selectivity with a Ki value of 0.37 nM for the κ receptor compared to μ and δ receptors . This suggests potential therapeutic applications in pain management and substance use disorders.

Structure-Activity Relationships (SAR)

The biological activity of THIQ is closely linked to its chemical structure. The following table summarizes key findings regarding the SAR of THIQ derivatives:

Case Study 1: Anti-Tubercular Activity

A study investigated several 5,8-disubstituted tetrahydroisoquinolines for their ability to inhibit M. tb ATP synthase. The results indicated that compounds with specific substituents at the 5-position exhibited significant inhibitory effects compared to controls. The most potent compounds demonstrated faster microsomal clearance rates than established drugs like bedaquiline, suggesting better pharmacokinetic profiles .

Case Study 2: Neuroprotective Effects

Research on THIQ analogs has shown promise in neuroprotection against excitotoxicity. One study highlighted a derivative that significantly reduced neuronal death in models of oxidative stress by modulating glutamate signaling pathways. This indicates potential for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

The mechanisms through which THIQ exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Many THIQ derivatives inhibit key enzymes involved in pathogen metabolism or neurotransmitter degradation.

- Receptor Modulation : Binding affinity to opioid receptors alters pain perception and emotional responses.

- Antioxidant Activity : Some compounds exhibit antioxidant properties that protect neuronal cells from damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.